molecular formula C11H21NO3 B8191329 tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate

Cat. No.: B8191329
M. Wt: 215.29 g/mol
InChI Key: UGISCWMXDGYVKU-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the reaction of tert-butyl 4-methoxypyrrolidine-1-carboxylate with a suitable chiral auxiliary under controlled conditions to achieve the (2S,4R) configuration . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral pyrrolidine derivatives, such as:

Uniqueness

The uniqueness of tert-Butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate lies in its specific (2S,4R) stereochemistry, which imparts distinct reactivity and biological activity compared to its diastereomers. This makes it particularly valuable in applications requiring high stereochemical purity and specificity .

Properties

IUPAC Name

tert-butyl (2S,4R)-4-methoxy-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGISCWMXDGYVKU-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.